8-Benzyloxy-2'-deoxyguanosine
8-Benzyloxy-2'-deoxyguanosine
Brand Name:
Vulcanchem
CAS No.:
96964-90-8
VCID:
VC0015245
InChI:
InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10?,11-,12-/m1/s1
SMILES:
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O
Molecular Formula:
C17H19N5O5
Molecular Weight:
373.4 g/mol
8-Benzyloxy-2'-deoxyguanosine
CAS No.: 96964-90-8
Cat. No.: VC0015245
Molecular Formula: C17H19N5O5
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96964-90-8 |
|---|---|
| Molecular Formula | C17H19N5O5 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
| Standard InChI | InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10?,11-,12-/m1/s1 |
| Standard InChI Key | AMEUNRVTNJBDJN-PQDIPPBSSA-N |
| Isomeric SMILES | C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4 |
| SMILES | C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
| Canonical SMILES | C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
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